molecular formula C6H5ClFNO2S B2490882 3-Chloro-2-methylpyridine-4-sulfonyl fluoride CAS No. 2503209-18-3

3-Chloro-2-methylpyridine-4-sulfonyl fluoride

Cat. No. B2490882
CAS RN: 2503209-18-3
M. Wt: 209.62
InChI Key: PCVHZNONYGBCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfonyl fluorides are an important class of compounds in organic chemistry and medicinal chemistry due to their reactivity and potential as intermediates in the synthesis of more complex molecules. They serve as sulfonylating agents in various chemical reactions, including the selective modification of amino groups in peptides and proteins.

Synthesis Analysis

The synthesis of sulfonyl fluorides typically involves the use of sulfonyl chlorides as precursors, which are then converted into sulfonyl fluorides through reaction with fluoride sources. A notable method for synthesizing heteroaryl sulfonyl fluorides involves the oxidative coupling of thiols and potassium fluoride under electrochemical conditions, offering a mild and environmentally benign approach (Laudadio et al., 2019). Another approach includes the transformation of sulfonamides into sulfonyl fluorides, capitalizing on the formation of sulfonyl chloride intermediates (Pérez-Palau & Cornella, 2020).

Molecular Structure Analysis

The molecular structure of sulfonyl fluorides is characterized by the presence of a sulfonyl group (SO2) bonded to a fluoride atom. The structure and electronic properties of sulfonyl fluorides can be analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis. These studies reveal the interactions within the molecule and with other molecules, highlighting the role of the fluoride atom in these interactions (Bellia et al., 2022).

Chemical Reactions and Properties

Sulfonyl fluorides are reactive towards nucleophiles, making them useful in various chemical reactions, including the synthesis of sulfonamides and sulfonyl imides. Their reactivity is exploited in the selective modification of amino groups, offering a pathway to introduce sulfonyl groups into target molecules. The unique reactivity profile of sulfonyl fluorides is attributed to the strong electrophilic character of the sulfonyl fluoride group, enabling it to participate in sulfonylation reactions (Wright & Hallstrom, 2006).

Scientific Research Applications

Radical Fluorosulfonylation

Radical fluorosulfonylation techniques have been developed to access alkenylsulfonyl fluorides from alkenes and alkynes. Such methods involve the identification of sulfuryl chlorofluoride (FSO2Cl) as an effective fluorosulfonyl radical precursor. This approach enables the radical fluorosulfonylation of alkenes and radical trans-chloro/fluorosulfonylation of alkynes, offering new pathways for synthesizing sulfonyl fluorides with applications in chemical biology and drug discovery (Nie et al., 2021).

Synthesis of Sulfonyl Fluoride Hubs

The introduction of a novel class of sulfonyl fluoride hubs, specifically β-chloro alkenylsulfonyl fluorides (BCASF), via radical chloro-fluorosulfonyl difunctionalization of alkynes under photoredox conditions, expands the synthetic efficiency and available structures of sulfonyl fluorides. BCASF molecules exhibit versatile reactivities and undergo transformations while keeping the sulfonyl fluoride group intact. This method allows for the synthesis of complex sulfonyl fluoride structures previously challenging to obtain, further demonstrating applications in peptide and drug modification (Nie et al., 2021).

Fluoride Sensing in Drinking Water

Lewis acidic stiborafluorenes have been synthesized and investigated for fluoride ion sensing in drinking water, showcasing the potential of sulfonyl fluoride derivatives in environmental applications. These compounds exhibit high fluoride affinity and fluorescence turn-on properties, making them suitable for assaying fluoridation levels in tap water or bottled infant drinking waters, highlighting the environmental monitoring capabilities of sulfonyl fluoride-related compounds (Hirai & Gabbaï, 2014).

Electrochemical Synthesis

An environmentally benign electrochemical approach for preparing sulfonyl fluorides uses thiols or disulfides and potassium fluoride. This method eliminates the need for additional oxidants or catalysts and displays a broad substrate scope, including the synthesis of alkyl, benzyl, aryl, and heteroaryl sulfonyl fluorides. The process highlights a sustainable pathway for accessing valuable synthetic motifs for chemical biology and molecular pharmacology applications (Laudadio et al., 2019).

properties

IUPAC Name

3-chloro-2-methylpyridine-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO2S/c1-4-6(7)5(2-3-9-4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVHZNONYGBCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.